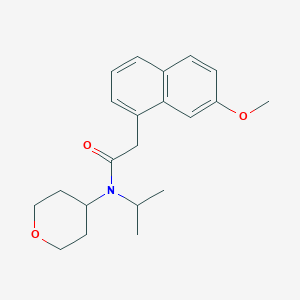
2-(3,4-difluorophenyl)-N-(1-methoxypropan-2-yl)oxolan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-difluorophenyl)-N-(1-methoxypropan-2-yl)oxolan-3-amine, also known as DF-MPO, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. DF-MPO is a synthetic compound that belongs to the class of oxolanes and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(3,4-difluorophenyl)-N-(1-methoxypropan-2-yl)oxolan-3-amine is not fully understood. However, it is believed that this compound exerts its anti-tumor effects by inhibiting the growth and proliferation of cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been found to have anti-inflammatory effects. This compound has also been found to have antioxidant properties, which may help protect against oxidative stress and damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,4-difluorophenyl)-N-(1-methoxypropan-2-yl)oxolan-3-amine has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. This compound is also stable and can be stored for long periods of time without degradation. However, there are also limitations to the use of this compound in lab experiments. For example, this compound may have limited solubility in certain solvents, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on 2-(3,4-difluorophenyl)-N-(1-methoxypropan-2-yl)oxolan-3-amine. One area of research is the development of new synthetic methods for the production of this compound. Another area of research is the investigation of the potential applications of this compound in the treatment of other diseases, such as diabetes and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different types of cancer cells.
Synthesemethoden
2-(3,4-difluorophenyl)-N-(1-methoxypropan-2-yl)oxolan-3-amine can be synthesized using a variety of methods, including the use of a palladium-catalyzed cross-coupling reaction. The synthesis of this compound involves the reaction of 3,4-difluoroaniline with 1-methoxypropan-2-yl chloroformate in the presence of a palladium catalyst, followed by the addition of oxirane to the resulting intermediate.
Wissenschaftliche Forschungsanwendungen
2-(3,4-difluorophenyl)-N-(1-methoxypropan-2-yl)oxolan-3-amine has been found to have potential applications in the field of medicine. In particular, this compound has been shown to exhibit anti-tumor activity in preclinical studies. This compound has also been found to be effective in the treatment of certain types of cancer, including breast cancer and lung cancer.
Eigenschaften
IUPAC Name |
2-(3,4-difluorophenyl)-N-(1-methoxypropan-2-yl)oxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO2/c1-9(8-18-2)17-13-5-6-19-14(13)10-3-4-11(15)12(16)7-10/h3-4,7,9,13-14,17H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXKMNAIGYHIGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1CCOC1C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-[cyclopropylmethyl(prop-2-ynyl)carbamoyl]pyridine-3-carboxylate](/img/structure/B7641342.png)
![4-[3-(3-Fluorophenyl)pyrrolidin-1-yl]sulfonyl-1-propan-2-ylimidazole](/img/structure/B7641354.png)

![2-[(2S)-2-hydroxy-3-phenylmethoxypropyl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7641378.png)
![5-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7641379.png)
![N-[1-[5-(2-chloro-3-methylphenyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide](/img/structure/B7641383.png)
![3-ethoxy-N-[(4-methoxyoxan-4-yl)methyl]spiro[3.5]nonan-1-amine](/img/structure/B7641388.png)
![5-[(2-Methyl-3-pyrazol-1-ylpropyl)amino]pyridine-2-carbonitrile](/img/structure/B7641399.png)
![N-[(1-pyrimidin-2-ylpiperidin-3-yl)methyl]spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-amine](/img/structure/B7641400.png)
![N-(3,4-dihydro-2H-chromen-4-ylmethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxamide](/img/structure/B7641412.png)

![5-[4-(2-Methoxyethoxy)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7641433.png)
![3-ethyl-N-[2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]pyridine-4-carboxamide](/img/structure/B7641440.png)
![2-phenyl-4-[(E)-2-pyrimidin-4-ylethenyl]-1,3-oxazole](/img/structure/B7641444.png)